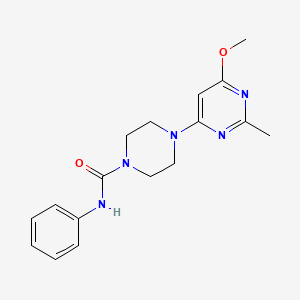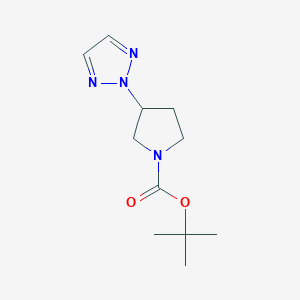
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide, otherwise known as MMPPC, is a novel compound with a wide range of applications in scientific research. It is a member of the piperazine family, and it has a unique structure that allows it to interact with a variety of biological systems. MMPPC has been studied extensively in recent years, and it has proven to be a useful tool in a variety of biological and medical research applications.
Wissenschaftliche Forschungsanwendungen
MMPPC has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, to understand the effects of certain hormones on the body, and to study the effects of certain environmental toxins on the body. MMPPC has also been used in cancer research, and it has been used to study the effects of certain drugs on cancer cells. In addition, MMPPC has been used to study the effects of certain drugs on the immune system, and it has been used to study the effects of certain drugs on the cardiovascular system.
Wirkmechanismus
MMPPC acts as an agonist at certain receptors in the body. It binds to these receptors and activates them, which in turn triggers a cascade of biochemical reactions that can lead to a variety of physiological effects. For example, when MMPPC binds to certain receptors in the brain, it can lead to an increase in dopamine levels, which can lead to an increase in alertness and focus. In addition, when MMPPC binds to certain receptors in the immune system, it can lead to an increase in the production of certain cytokines, which can lead to an increase in the body’s ability to fight off infections.
Biochemical and Physiological Effects
MMPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, which can lead to an increase in alertness and focus. In addition, MMPPC has been shown to increase the production of certain cytokines in the immune system, which can lead to an increase in the body’s ability to fight off infections. MMPPC has also been shown to increase the production of certain hormones in the body, which can lead to an increase in energy levels and a decrease in stress levels.
Vorteile Und Einschränkungen Für Laborexperimente
MMPPC has several advantages for laboratory experiments. It is easy to synthesize and is relatively inexpensive to purchase. In addition, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, MMPPC is only effective at certain concentrations, so it is important to use the correct concentration when conducting experiments. In addition, MMPPC can be toxic at certain concentrations, so it is important to use the correct safety precautions when handling it.
Zukünftige Richtungen
MMPPC has a wide range of potential future applications in scientific research. It could be used to study the effects of certain drugs on the central nervous system, the effects of certain hormones on the body, and the effects of certain environmental toxins on the body. In addition, MMPPC could be used to study the effects of certain drugs on cancer cells, the effects of certain drugs on the immune system, and the effects of certain drugs on the cardiovascular system. Finally, MMPPC could be used to study the effects of certain drugs on the reproductive system, the effects of certain drugs on the digestive system, and the effects of certain drugs on the endocrine system.
Synthesemethoden
MMPPC is synthesized through a two-step process. The first step involves the reaction of 4-methylpiperazine-1-carboxylic acid and 6-methoxy-2-methylpyrimidine to form the intermediate, 4-methylpiperazine-1-carboxamide. This intermediate is then reacted with phenyl isocyanate to form MMPPC. The entire process is carried out in a single reaction vessel and can be completed in a matter of hours.
Eigenschaften
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-13-18-15(12-16(19-13)24-2)21-8-10-22(11-9-21)17(23)20-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZBJUNHYQAFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6496384.png)
![8-(4-ethoxyphenyl)-2-[(2-methylphenyl)methyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6496390.png)
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496401.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496415.png)
![N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B6496428.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6496431.png)


![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6496451.png)
![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6496455.png)
![5-[(1-methoxypropan-2-yl)amino]-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496466.png)

![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)
![5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-ethyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496474.png)